molecular formula C24H16F2N2O3 B2825947 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 902566-72-7

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2825947
CAS No.: 902566-72-7
M. Wt: 418.4
InChI Key: OYPWMILXQHBPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolinone derivative featuring a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3 and a fluorine atom at position 4. The acetamide side chain is linked to a 4-fluorophenyl group, contributing to its structural uniqueness. The fluorine atoms and benzoyl moiety likely enhance electronic properties and metabolic stability, while the acetamide group may facilitate hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O3/c25-16-6-9-18(10-7-16)27-22(29)14-28-13-20(23(30)15-4-2-1-3-5-15)24(31)19-12-17(26)8-11-21(19)28/h1-13H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPWMILXQHBPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the benzoyl group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base such as pyridine.

    Formation of the acetamide moiety: This involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for its potential biological activities and therapeutic applications.

Medicine

In medicine, the compound could be studied for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs, focusing on structural variations, physicochemical properties, and synthesis efficiency.

Substituent Effects on the Quinolinone Core

  • Target Compound: Features a 3-benzoyl-6-fluoro substitution on the quinolinone core.
  • Compound (N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide): Differs by a 4-methylbenzoyl substituent (instead of benzoyl) and a 3,4-difluorophenyl acetamide group. The additional fluorine on the phenyl ring could further modulate solubility and binding affinity .

Acetamide Side Chain Modifications

  • Target Compound : N-(4-fluorophenyl) acetamide. A single fluorine atom on the phenyl ring balances electron-withdrawing effects and hydrophobicity.
  • Compound (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide, 2c): Substitutes the quinolinone core with a simpler acetamide structure. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Reported melting point (123°C) and synthesis yield (72%) suggest moderate crystallinity and efficient synthesis .
  • Compound (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide, AJ5d): Replaces the quinolinone core with a quinazolinone-thioacetamide hybrid. The thioether linkage and chlorophenyl group may alter redox properties and bioavailability. A lower synthesis yield (61%) indicates challenges in steric or electronic compatibility during synthesis .

Physicochemical and Spectral Properties

A comparative table of key properties is provided below:

Compound Name Core Structure Substituents (Quinolinone/Quinazolinone) Acetamide Group Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound Quinolinone 3-benzoyl, 6-fluoro N-(4-fluorophenyl)
Compound Quinolinone 3-(4-methylbenzoyl), 6-fluoro N-(3,4-difluorophenyl)
(2c) Simple acetamide N/A N-(4-nitrophenyl) 123 72 1H NMR (δ 3.76, -CH2CO-); IR 1712 cm⁻¹ (C=O)
(AJ5d) Quinazolinone 4-oxo, thioether linkage N-(2-chlorophenyl) 61

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.